molecular formula C21H14ClN3O4 B11558845 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B11558845
M. Wt: 407.8 g/mol
InChI Key: IVQDRGHPPXHTOG-UHFFFAOYSA-N
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Description

4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2-(4-methyl-1,3-benzoxazol-2-yl)aniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and nucleophiles such as amines or thiols (for substitution). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of functionalized compounds.

Scientific Research Applications

4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved may include the inhibition of bacterial cell wall synthesis or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL
  • 4-[(E)-[(4-FLUORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL

Uniqueness

4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is unique due to the presence of the chloro and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups with the benzoxazole moiety enhances its potential as a versatile compound for various applications.

Properties

Molecular Formula

C21H14ClN3O4

Molecular Weight

407.8 g/mol

IUPAC Name

4-[(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C21H14ClN3O4/c1-12-3-2-4-19-20(12)24-21(29-19)15-10-14(6-8-18(15)26)23-11-13-5-7-16(22)17(9-13)25(27)28/h2-11,26H,1H3

InChI Key

IVQDRGHPPXHTOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-])O

Origin of Product

United States

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